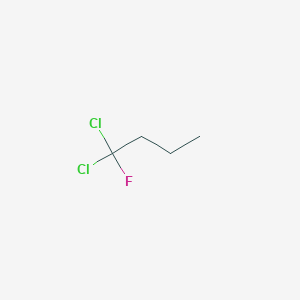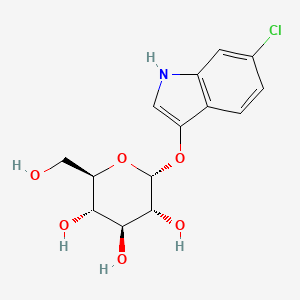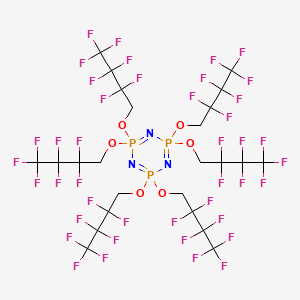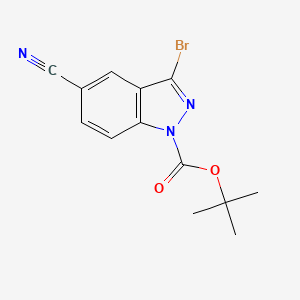
Bis(butylcyclopentadienyl)difluorozirconium(IV)
Descripción general
Descripción
Bis(butylcyclopentadienyl)difluorozirconium(IV), also known as bis(butylcyclopentadienyl) zirconium difluoride, is a zirconium-based metal-organic compound. It has the molecular formula C18H26F2Zr .
Molecular Structure Analysis
The molecular structure of Bis(butylcyclopentadienyl)difluorozirconium(IV) consists of two butylcyclopentadienyl groups and two fluorine atoms attached to a central zirconium atom .Aplicaciones Científicas De Investigación
Olefin Metathesis Catalyst
Bis(butylcyclopentadienyl)difluorozirconium(IV): serves as a powerful catalyst in olefin metathesis reactions. Olefin metathesis involves the exchange of carbon-carbon double bonds within organic molecules. This process is widely used in the synthesis of complex organic compounds, including natural products, pharmaceuticals, and polymers. The zirconium complex facilitates the breaking and forming of double bonds, enabling efficient ring-closing metathesis (RCM), cross-metathesis (CM), and other transformations .
Polymerization Reactions
a. Ethylene Polymerization: The zirconocene complex can initiate the polymerization of ethylene, leading to the formation of high-density polyethylene (HDPE). HDPE is a versatile thermoplastic material used in packaging, pipes, and various industrial applications. The controlled polymerization process allows tailoring of molecular weight and properties .
b. Copolymerization of Ethylene with Alpha-Olefins: By adjusting reaction conditions, Bis(butylcyclopentadienyl)difluorozirconium(IV) can copolymerize ethylene with other alpha-olefins (such as propylene, butene, or hexene). These copolymers exhibit unique properties, making them valuable for applications like elastomers, adhesives, and specialty plastics .
Metallocene-Supported Catalyst
Metallocene complexes, including zirconocenes, are widely used as supported catalysts in the production of polyolefins. These catalysts offer better control over polymer microstructure, leading to improved material properties. Researchers explore various ligand modifications to optimize catalytic activity and selectivity .
Other Potential Applications
While the above applications are well-established, ongoing research investigates additional uses for this compound. Some potential areas include:
a. Bioinorganic Chemistry: Exploring the interaction of zirconium complexes with biomolecules, enzymes, or DNA can provide insights into their biological activity. Such studies may lead to applications in drug delivery, imaging, or therapeutic agents .
b. Materials Science: Researchers investigate the incorporation of zirconocene complexes into novel materials, such as luminescent polymers, conductive films, or hybrid materials. These applications rely on the unique properties of the zirconium center .
c. Catalytic Transformations Beyond Olefin Metathesis: While olefin metathesis is the primary focus, there may be other catalytic transformations where this compound could play a role. Exploring its reactivity with different substrates could reveal new applications .
Propiedades
IUPAC Name |
2-butylcyclopenta-1,3-diene;difluorozirconium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2FH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABWNMIYZIOYRZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C[CH-]C=C1.CCCCC1=C[CH-]C=C1.F[Zr+2]F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(butylcyclopentadienyl)difluorozirconium(IV) | |
CAS RN |
499109-95-4 | |
| Record name | Bis(n-butylcyclopentadienyl)zirconium difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)









